Hydroxyethyl Tether vs. Butyl Chain for PROTAC Conjugation
STING ligand-2 incorporates a para-2-hydroxyethyl substituent, providing a primary alcohol handle for direct linker conjugation in PROTAC synthesis. The comparator C-170 possesses a para-butyl group that lacks this functional handle, making it synthetically inert for immediate PROTAC assembly. This represents a functional group-level differentiation that determines whether a molecule serves as a standalone inhibitor or a PROTAC building block. The molecular weight of STING ligand-2 is 276.24 g/mol (C13H12N2O5) compared to C-170 at 288.30 g/mol (C15H16N2O4), reflecting the replacement of a butyl group with a hydroxyethyl group .
| Evidence Dimension | Functional group suitability for PROTAC linker attachment |
|---|---|
| Target Compound Data | Primary alcohol (-CH₂CH₂OH) at para position; molecular weight 276.24 g/mol; formula C13H12N2O5 |
| Comparator Or Baseline | C-170: Terminal butyl (-CH₂CH₂CH₂CH₃) at para position; molecular weight 288.30 g/mol; formula C15H16N2O4 |
| Quantified Difference | Hydroxyethyl vs. butyl substituent; 12.06 g/mol molecular weight reduction; synthetically accessible hydroxyl conjugation site vs. inert alkane |
| Conditions | Structural analysis by chemical formula, IUPAC name, and vendor characterization data |
Why This Matters
For a scientist procuring a STING ligand for PROTAC design, the presence of a primary alcohol tether point eliminates the need for additional synthetic steps to functionalize the ligand, directly impacting synthesis feasibility and yield.
